N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide
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Description
N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C15H14ClN3O3S . It has gained significant attention from researchers due to its interesting biological properties.
Molecular Structure Analysis
The molecular weight of this compound is 351.8 g/mol, and its exact mass is 351.0444402 g/mol . It has a topological polar surface area of 105 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4, a heavy atom count of 23, and a complexity of 415 .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 3.4, indicating its lipophilicity . This property is important as it can influence the compound’s absorption and distribution within the body.Scientific Research Applications
Synthesis and Characterization
A study by Yeşilkaynak et al. (2017) on a novel thiourea derivative, including N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide and its metal complexes, explored its synthesis, characterization, and thermal and electrochemical behavior. The research highlighted the antioxidant and anticancer activities against MCF-7 breast cancer cells, indicating the compound's potential in medical applications (Yeşilkaynak et al., 2017).
Antioxidant and Anticancer Activities
The same compound was further explored for its antioxidant and anticancer activities. The complexes derived from N-((2-chloropyridin-3-yl)carbamothioyl) derivatives have been shown to exhibit significant antioxidant activity, determined by DPPH and ABTS assays, and anticancer activity against MCF-7 breast cancer cells through MTT assay. These findings suggest the compound's relevance in developing therapeutic agents with antioxidant and anticancer properties (Yeşilkaynak et al., 2017).
Molecular Structure and Computational Analysis
Further studies on related compounds, such as those involving pyridine-derived N-heterocyclic carbenes, highlight the importance of computational methods in understanding the molecular structure, thermodynamics, and potential reactivity of N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide derivatives. These studies offer insights into the stabilization energies and suggest mechanisms for tautomerizations, providing a theoretical basis for future synthetic and application-oriented research (Kassaee et al., 2009).
Antimicrobial Properties
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide (a related structure) were synthesized and characterized, showing enhanced antibacterial efficacy compared to the thiourea derivative ligands. This suggests that metal complexes of N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide and related compounds could be potent antimicrobial agents (Saeed et al., 2010).
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-21-10-6-9(7-11(8-10)22-2)14(20)19-15(23)18-12-4-3-5-17-13(12)16/h3-8H,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZNCXRQXTJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide |
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